Fluorescein biotin

Avidin-Biotin Assays Fluorescence Quenching Binding Kinetics

Standard fluorescein biotin probes often exhibit anti-cooperative binding to avidin tetramers, compromising titration accuracy. Fluorescein biotin (CAS 134759-22-1) is a longer-spacer bifunctional conjugate enabling fluorescence quenching-based detection of avidin/streptavidin binding sites. • Quenched upon avidin/streptavidin binding for direct fluorescence readout • For accurate stoichiometric titration, use short-spacer Biotin-4-fluorescein (non-cooperative, rapid binding, 84-88% quenching) • ≥90% purity, orange solid; store at -20°C protected from light

Molecular Formula C42H50N6O8S2
Molecular Weight 831.0 g/mol
Cat. No. B159124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein biotin
Molecular FormulaC42H50N6O8S2
Molecular Weight831.0 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2
InChIInChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1
InChIKeyMFVSXUVAYGNGJQ-INIOENKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein Biotin: Fluorescent Biotin Conjugate for Quantification of Avidin and Streptavidin Binding Sites


Fluorescein biotin is a bifunctional conjugate that combines the high-affinity ligand biotin with the fluorescent dye fluorescein, enabling the detection and quantification of avidin or streptavidin binding sites . It belongs to a class of biotin-fluorophore probes used in avidin-biotin assays, where its fluorescence is quenched upon binding to the target protein . The compound exists in multiple spacer-length variants, with 'Fluorescein biotin' (CAS 134759-22-1) typically referring to a longer-spacer form, while 'Biotin-4-fluorescein' (CAS 1032732-74-3) denotes a shorter-spacer derivative with distinct binding kinetics and quenching properties [1].

Fluorescein Biotin: Why Spacer Length Dictates Binding Cooperativity and Prevents Generic Substitution


Fluorescein biotin conjugates cannot be used interchangeably due to spacer length-dependent differences in binding cooperativity and association kinetics [1]. Longer-spacer forms like 'Fluorescein biotin' exhibit anti-cooperative binding to avidin tetramers, leading to slower association rates and incomplete quenching [1]. In contrast, the short-spacer derivative 'Biotin-4-fluorescein' shows non-cooperative, rapid binding that closely mimics native d-biotin [1]. This mechanistic distinction directly impacts assay design: only the fast, non-cooperative binder enables true stoichiometric titration for accurate binding site quantification, while longer-spacer variants yield unreliable breakpoints [2].

Fluorescein Biotin: Quantitative Differentiation from Closest Analogs in Binding Kinetics, Photostability, and Assay Sensitivity


Biotin-4-Fluorescein Binding Kinetics: 84–88% Fluorescence Quenching vs. Slower Anti-Cooperative Binding of Longer-Spacer Fluorescein Biotin

Biotin-4-fluorescein exhibits non-cooperative, rapid binding to avidin and streptavidin, resulting in 84–88% quenching of ligand fluorescence [1]. In contrast, longer-spacer 'Fluorescein biotin' displays anti-cooperative binding, causing slower association and less efficient quenching [1]. This difference is attributed to the shorter ethylene diamine spacer in biotin-4-fluorescein, which minimizes steric hindrance and allows all four binding sites to be occupied without interference [1].

Avidin-Biotin Assays Fluorescence Quenching Binding Kinetics Spacer-Length Effects

Biotin-4-Fluorescein Binding Kinetics: Faster Association than Conventional Fluorescein Biotin

Biotin-4-fluorescein demonstrates a faster association rate with avidin compared to conventional fluorescein biotin, which is attributed to its shorter spacer arm [1]. While quantitative kinetic constants are not provided in the available sources, the qualitative observation of 'exceptionally fast and tight binding' for biotin-4-fluorescein versus 'slow association' for fluorescein biotin is consistently reported across multiple studies [1].

Binding Kinetics Avidin-Biotin Fluorescence Assays Spacer Length

Biotin-4-Fluorescein Photostability Limitation: Complete Oxidation to Biotin Sulfoxide Under Ambient Light Over 7 Days

Biotin-4-fluorescein exhibits limited photostability, undergoing photosensitized oxidation to biotin sulfoxide when exposed to ambient fluorescent lighting [1]. In a study, a methanolic solution of biotin-4-fluorescein (∼1 mg/mL) showed complete conversion to the oxidized form after 7 days at room temperature under standard 'cool white' fluorescent light [1]. This oxidation alters the probe's binding properties, potentially leading to inaccurate quantification of biotin-binding sites [1].

Photostability Fluorescein Probes Biotin Oxidation Assay Reproducibility

Biotin-4-Fluorescein Detection Sensitivity: Quantitation Down to 200 pM Avidin/Streptavidin in Crude Biofluids

Using biotin-4-fluorescein in a fluorescence titration assay, avidin or streptavidin concentrations as low as 200 pM can be accurately measured in crude biological fluids [1]. The assay leverages the distinct breakpoint in fluorescence quenching upon stoichiometric binding, enabling concentration calculation from ligand consumption without interference from background fluorescence or coloration [1]. This detection limit is achieved without requiring assay-specific calibration [1].

Fluorescence Titration Biotin-Binding Site Quantification Avidin Streptavidin

Fluorescein Biotin: High-Value Application Scenarios Based on Verified Differential Performance


Stoichiometric Titration of Biotin-Binding Sites in Purified Avidin/Streptavidin Conjugates

Utilize biotin-4-fluorescein for accurate determination of the number of biotin-binding sites per avidin or streptavidin molecule [1]. Its non-cooperative binding and 84–88% fluorescence quenching enable clear breakpoint identification in titration curves, allowing precise calculation of binding site occupancy [1]. This application is critical for quality control of biotinylated reagents used in immunoassays and drug delivery systems.

Quantification of Avidin/Streptavidin in Crude Biological Fluids (≥200 pM)

Deploy biotin-4-fluorescein in a single-tube fluorescence quenching assay to measure avidin or streptavidin concentrations in unprocessed samples such as serum, cell lysates, or fermentation broths [1]. The assay's 200 pM lower limit of quantification, coupled with resistance to background interference, makes it ideal for monitoring expression levels or purification yields without prior sample clean-up [1].

Rapid Screening of Biotin-Binding Competitors or Inhibitors

Employ biotin-4-fluorescein in competitive binding assays to characterize non-fluorescent biotin derivatives or potential inhibitors of the avidin-biotin interaction [1]. The fast association kinetics and strong quenching upon binding allow for real-time monitoring of displacement, enabling high-throughput screening of compound libraries [1].

Validation of Biotinylation Efficiency on Macromolecules and Surfaces

Use biotin-4-fluorescein to quantify the density of biotin groups on proteins, nucleic acids, or solid supports [1]. The probe's small size minimizes steric hindrance, providing a more accurate measure of accessible biotin sites compared to bulkier or longer-spacer alternatives [1]. This is essential for optimizing biotinylation protocols in biosensor development and affinity chromatography.

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